molecular formula C16H24N2O3S B2925612 1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol CAS No. 1396748-89-2

1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol

Cat. No. B2925612
CAS RN: 1396748-89-2
M. Wt: 324.44
InChI Key: KILQNEPKFRMLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The tosyl group (p-toluenesulfonyl) is a common protecting group in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving various acids and base-catalyzed C-N coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Piperazine derivatives are generally solid at room temperature .

Scientific Research Applications

Antimicrobial Agent Development

The cyclopropyl and piperazine moieties present in 1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol have been studied for their potential use in developing new antimicrobial agents. Piperazine derivatives, in particular, are known for their antibacterial properties .

Cancer Research

Compounds with a cyclopropane ring, such as this molecule, have been tested against various types of cancer cells. The synthesis of esters of phorbol and epoxy derivatives of similar compounds has shown activity against P388 murine lymphocytic leukemia .

Anthelmintic Applications

Piperazine, which is part of the compound’s structure, is widely used for its anthelmintic (anti-parasitic) properties. The combination with other bioactive molecules could enhance its efficacy .

Insecticidal Formulations

The insecticidal activity of piperazine derivatives makes them candidates for the development of new insecticides. The structural features of 1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol could be explored for this purpose .

Neurological Disorder Treatments

Piperazine derivatives are also explored for their therapeutic potential in treating functional diseases, including neurological disorders. The compound’s ability to cross the blood-brain barrier could be an area of interest .

Chemical Intermediate

This compound can serve as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it valuable in synthetic organic chemistry .

Material Science

The unique properties of the cyclopropyl ring can be utilized in material science, particularly in the development of new polymers or coatings that require specific structural characteristics .

Pharmacological Enhancer

The molecule could be used to modify the pharmacological properties of existing drugs, potentially enhancing their efficacy or reducing side effects. Its structural components can be linked with other pharmacologically active compounds.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and its intended use. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could involve further exploration of the potential uses of this compound, such as its potential as a pharmaceutical drug. Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties .

properties

IUPAC Name

1-cyclopropyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13-2-6-15(7-3-13)22(20,21)18-10-8-17(9-11-18)12-16(19)14-4-5-14/h2-3,6-7,14,16,19H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILQNEPKFRMLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.